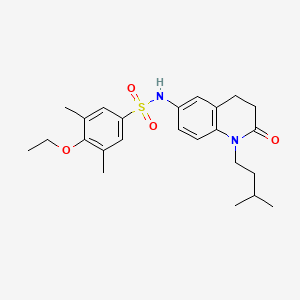
4-ethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a derivative of tetrahydroisoquinoline with a benzenesulfonamide moiety, which is a common structure in medicinal chemistry due to its biological activity. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been studied for their potential as enzyme inhibitors and adrenergic receptor agonists.
Synthesis Analysis
The synthesis of related compounds involves the reaction of a sulfonyl chloride with an aniline to form an intermediate sulfonamide, which is then further reacted with various electrophiles to yield the target compounds. For instance, a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and characterized using spectroscopic methods such as FTIR, NMR, and mass spectrometry . This suggests that the synthesis of the compound would likely follow a similar pathway, involving the formation of an intermediate sulfonamide followed by substitution with an appropriate isopentyl tetrahydroisoquinoline derivative.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further substituted with various functional groups. In the case of the compound , the tetrahydroisoquinoline core would provide a rigid structure that could be important for its interaction with biological targets. The ethoxy and isopentyl groups would contribute to the compound's lipophilicity and could affect its pharmacokinetic properties.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including further electrophilic substitution, hydrolysis, and interactions with enzymes. The provided papers indicate that similar compounds have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and α-glucosidase . The specific interactions and inhibitory potential of the compound would depend on its precise structure and the presence of functional groups that are critical for binding to the active sites of these enzymes.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of an ethoxy group would likely increase the compound's solubility in organic solvents, while the isopentyl group could affect its overall hydrophobicity. The tetrahydroisoquinoline core may contribute to the compound's stability and conformational rigidity. The benzenesulfonamide moiety is known to be a key feature in compounds with biological activity, particularly in enzyme inhibition and receptor agonism . The exact properties of the compound would need to be determined experimentally, but it is likely to exhibit characteristics similar to those of the compounds described in the provided papers.
Aplicaciones Científicas De Investigación
Fluorescence and Zinc Ion Detection
One application area of compounds related to 4-ethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzenesulfonamide is in the development of specific fluorophores for zinc ion (Zn(II)) detection. The precursor molecules, similar in structure to the compound , have been synthesized and studied for their ability to form fluorescent complexes with Zn(II). These complexes exhibit a bathochromic shift in their ultraviolet/visible spectra upon Zn(II) addition, indicating potential applications in fluorescence microscopy and zinc ion detection within biological systems (Kimber et al., 2003).
Antimicrobial Activity
Another area of research involving similar quinoline and benzenesulfonamide derivatives focuses on their antimicrobial properties. Novel compounds have been synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal strains. These studies have shown significant antimicrobial activity, suggesting potential uses in developing new antimicrobial agents (Vanparia et al., 2010).
Antioxidant Properties and Safety Evaluation
Compounds structurally related to this compound, such as ethoxyquin, are extensively used as antioxidants in animal feed to protect it against lipid peroxidation. Research has been conducted to evaluate the safety and potential harmful effects of these antioxidants, including their metabolism, oxidative products, and implications for food safety (Blaszczyk et al., 2013).
Protein Kinase Inhibition
Isoquinolinesulfonamides, closely related to the compound of interest, have been identified as potent and selective inhibitors of cyclic nucleotide-dependent protein kinases, including cAMP-dependent and cGMP-dependent protein kinases, as well as protein kinase C. These findings highlight the potential therapeutic applications of such compounds in diseases where deregulation of these kinases plays a critical role (Hidaka et al., 1984).
Propiedades
IUPAC Name |
4-ethoxy-3,5-dimethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4S/c1-6-30-24-17(4)13-21(14-18(24)5)31(28,29)25-20-8-9-22-19(15-20)7-10-23(27)26(22)12-11-16(2)3/h8-9,13-16,25H,6-7,10-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQYEHKMIAJJQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

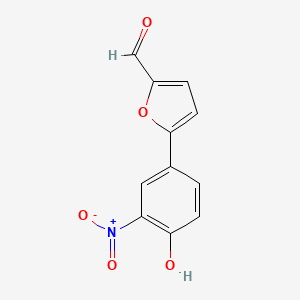
![3-[1-[[4-(Dimethylamino)phenyl]methyl]-3-(2-methoxyphenoxy)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2503594.png)
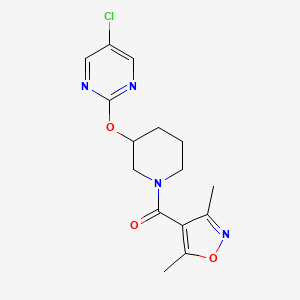
![(E)-2-cyano-N-naphthalen-1-yl-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2503597.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide](/img/structure/B2503601.png)
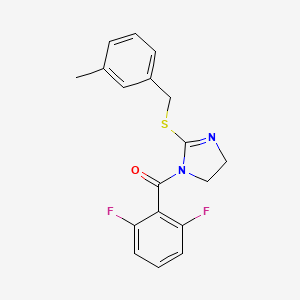
![2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one hydrochloride](/img/structure/B2503603.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2503604.png)
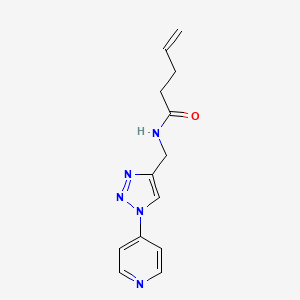
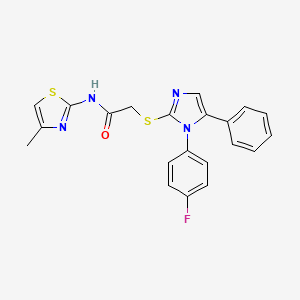
![5-chloro-2-(methylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2503610.png)

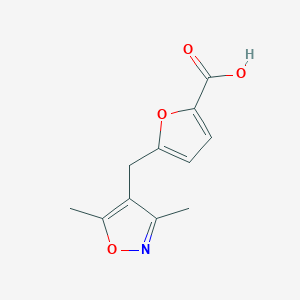
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2503613.png)